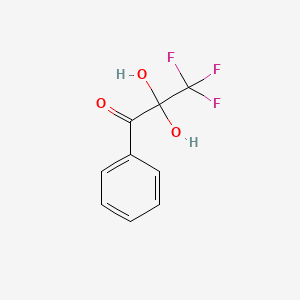
1-Propanone, 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of trifluoromethyl and dihydroxy groups attached to a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-1-phenylpropan-1-one with appropriate reagents to introduce the dihydroxy groups. The reaction conditions typically involve the use of strong bases or acids to facilitate the addition of hydroxyl groups to the carbonyl carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydroxy groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-1-phenylpropan-1-one: Similar in structure but lacks the dihydroxy groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with different substitution patterns.
2,3-Dihydroxy-1,1,1-trifluoropropane: Contains dihydroxy and trifluoromethyl groups but has a different backbone structure.
Uniqueness
3,3,3-Trifluoro-2,2-dihydroxy-1-phenylpropan-1-one is unique due to the combination of trifluoromethyl and dihydroxy groups on a phenylpropanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
50470-25-2 |
|---|---|
Formule moléculaire |
C9H7F3O3 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2,2-dihydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)8(14,15)7(13)6-4-2-1-3-5-6/h1-5,14-15H |
Clé InChI |
USXUIGVLEBRYHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


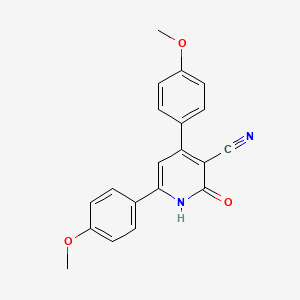
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
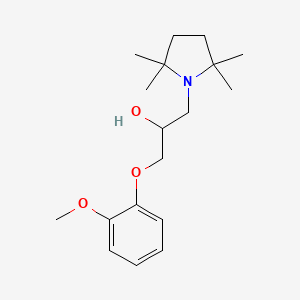
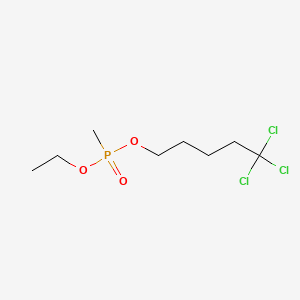


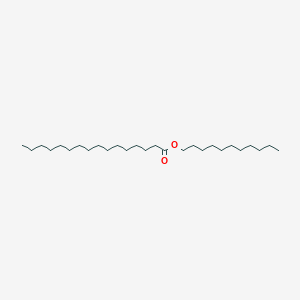

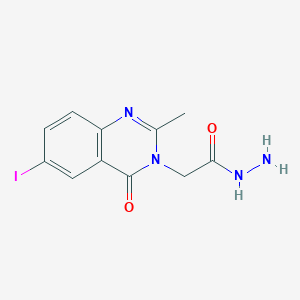
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)

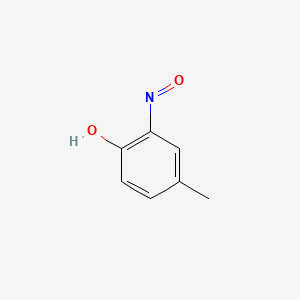
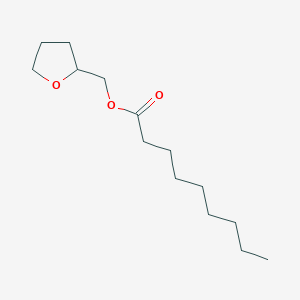
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
